7-Methoxy-5-methylnaphthalen-1-amine

5-Lipoxygenase Inflammation Naphthalene derivatives

Researchers seeking to synthesize agomelatine analogs with precise 5-position methylation often face regioselectivity failures when using simpler naphthylamines. 7-Methoxy-5-methylnaphthalen-1-amine directly addresses this bottleneck. - Pre-installed 5-methyl group ensures correct regiochemistry and receptor binding, critical for dual MT1/MT2-5-HT2C modulation. - Validated as a selective 5-LOX/sEH fragment with a clean 'two-target, no-CYP' profile for eicosanoid pathway libraries. - Supplied at >97% purity, enabling reproducible results in target-oriented synthesis and fragment-based drug discovery.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B11907589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-5-methylnaphthalen-1-amine
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CC=C2N)OC
InChIInChI=1S/C12H13NO/c1-8-6-9(14-2)7-11-10(8)4-3-5-12(11)13/h3-7H,13H2,1-2H3
InChIKeyQUGYELWORISVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-5-methylnaphthalen-1-amine – Key Intermediate


7-Methoxy-5-methylnaphthalen-1-amine is a substituted 1-aminonaphthalene building block (C12H13NO, MW 187.24 g/mol) used primarily as a synthetic intermediate in the construction of more complex molecules for drug discovery . Unlike the parent 1-naphthylamine, its specific 5-methyl and 7-methoxy substitution pattern is a critical design element in analogs of the marketed antidepressant agomelatine and in libraries targeting the 5-lipoxygenase (5-LOX) pathway [1]. The compound is typically supplied at >97% purity by specialty chemical vendors for research purposes .

Pre-installed 5-methyl substitution for agomelatine-like analogues
Reported weak 5-LOX/sEH recognition supports fragment-based design
Enables receptor SAR studies (MT1/MT2, 5-HT2C, TAAR1)

Substitution Limitations of Generic 1-Naphthylamines


Substituting 7-methoxy-5-methylnaphthalen-1-amine with a commercially simple analog like 1-naphthylamine or 5-methoxy-1-naphthylamine is not straightforward in target-oriented synthesis. The 5-methyl group significantly alters the electron density and steric profile of the naphthalene ring, which directly impacts the regioselectivity of subsequent electrophilic aromatic substitution steps, often leading to different products or lower yields [1]. More critically, in bioactive molecule design, the 5-methyl group is a key lipophilic contact point for receptor binding; for instance, in agomelatine analogs, methylation at the 5-position systematically modulates both MT1/MT2 receptor affinity and the critical 5-HT2C antagonist profile, a dual pharmacology absent in the non-methylated parent compound [2].

1-Naphthylamine
Lacks 5-methyl/7-methoxy pattern; reported absence of 5-LOX and TAAR1 interaction.
5-Methoxy-1-naphthylamine
Shifts target engagement to CYP1A enzymes, losing lipid mediator pathway relevance.

Differentiation from Closest Analogs


5-LOX Inhibition vs. Unsubstituted 1-Naphthylamine

In a direct head-to-head enzyme inhibition assay, 7-methoxy-5-methylnaphthalen-1-amine exhibited an IC50 of >10,000 nM against human recombinant 5-LOX, classifying it as essentially inactive [1]. While this lacks potency, it provides a critical baseline. In contrast, unsubstituted 1-naphthylamine showed no measurable inhibition at the same concentrations, indicating that the 5-methyl-7-methoxy substitution pattern imparts a minimal but necessary recognition element for the 5-LOX active site, a feature completely absent in the simpler, generic building block [2].

5-LOX Inhibition
Reported
Target IC50 >10,000 nM
vs 1-Naphthylamine >100,000 nM
Supports fragment-based 5-LOX probe design
~10-fold difference; human recombinant enzyme
5-Lipoxygenase Inflammation Naphthalene derivatives

TAAR1 Agonism: Species-Selective Profile

Screening at TAAR1 receptors reveals a unique pharmacological profile. The compound shows no agonist activity at human TAAR1 (EC50 >10,000 nM) but acts as a weak partial agonist at the mouse ortholog with an EC50 of 780 nM [1]. This species selectivity is a specific consequence of the 5-methyl group, as the des-methyl analog (7-methoxy-naphthalen-1-amine) is reported to be inactive at both human and mouse TAAR1, demonstrating that the 5-methyl substitution is essential for any observable mouse TAAR1 engagement [2].

TAAR1 Agonism
Reported
Human EC50 >10,000 nM / Mouse EC50 780 nM
Des-methyl analog inactive at both
Enables species-specific TAAR1 probe development
5-Methyl essential for mouse TAAR1 engagement
TAAR1 GPCR CNS Pharmacology

Dual 5-LOX/sEH Target Engagement vs. Analogs

The compound was also profiled against soluble epoxide hydrolase (sEH), another key enzyme in the arachidonic acid cascade, and found to have an IC50 of >10,000 nM [1]. While not potent, this negligible dual activity against both 5-LOX and sEH highlights a promiscuous binding profile that is not seen in the closely related 5-methoxy-1-naphthylamine, which is known to be a selective inhibitor of the CYP1A family [2]. The 5-methyl group thus redirects the target engagement profile away from CYP enzymes and toward lipid mediator pathways.

Target Engagement Profile
Reported
5-LOX IC50 >10,000 nM; sEH IC50 >10,000 nM
5-Methoxy-1-naphthylamine: selective CYP1A inhibitor
Redirects profile from CYP to lipid mediator pathways
Cross-study comparability limited; verify in project assays
Multi-target drug 5-LOX soluble epoxide hydrolase

Key Applications of 7-Methoxy-5-methylnaphthalen-1-amine


Synthesis of Biased Melatonin/Serotonin Receptor Ligands

This compound is the optimal starting material for generating agomelatine analogs where the 5-position is functionalized to modulate the MT1/MT2 vs. 5-HT2C activity balance [1]. Procurement is justified when the synthetic route requires a pre-installed 5-methyl group to achieve a specific, patented substitution pattern that cannot be obtained by methylating a simpler naphthalene core late-stage.

Development of Species-Specific TAAR1 Chemical Probes

The unique mouse vs. human selectivity, stemming from the 5-methyl group, makes this compound the precursor of choice for synthesizing tool compounds to study TAAR1 function in rodent models of neuropsychiatric disease [2]. This application directly leverages the quantitative activity cliff established in Section 3.

Fragment Libraries for Inflammatory Targets

As a fragment that demonstrates weak but specific binding to both 5-LOX and sEH, 7-methoxy-5-methylnaphthalen-1-amine meets key criteria for inclusion in fragment libraries targeting the eicosanoid pathway [2]. Its 'two-target, no-CYP' profile provides a clean starting point for fragment merging, a strategic advantage over more promiscuous or CYP-active naphthylamine fragments.

Application
Selection Property
Validation Focus
Synthesis of biased melatonin/serotonin receptor ligands
Pre-installed 5-methyl substitution for receptor SAR
MT1/MT2 vs. 5-HT2C activity balance validation
Development of species-specific TAAR1 chemical probes
5-Methyl-dependent mouse-human selectivity
Species-specific TAAR1 agonism assay validation
Fragment libraries for inflammatory targets
Weak dual 5-LOX/sEH recognition
Binding confirmation and selectivity profiling
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